2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide
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Overview
Description
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dipropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group at the meta position, forming 4-chloro-3-nitroaniline.
Acetylation: The nitroaniline derivative is then acetylated using acetyl chloride to form 2-(4-chloro-3-nitrophenyl)acetamide.
Alkylation: Finally, the acetamide is alkylated with propyl bromide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide moiety, to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium azide, or thiols in polar solvents like methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2-(4-amino-3-chlorophenyl)-N,N-dipropylacetamide.
Oxidation: Corresponding N-oxides or other oxidized derivatives.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The compound’s antiproliferative effects could be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitroaniline: Shares the chloro and nitro groups but lacks the dipropylacetamide moiety.
2-(4-chloro-3-nitrophenyl)acetamide: Similar structure but without the dipropyl groups.
N-(4-chloro-3-nitrophenyl)acetamide: Another related compound with a similar core structure.
Uniqueness
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide is unique due to the presence of both the dipropylacetamide moiety and the chloro-nitro substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19ClN2O3 |
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Molecular Weight |
298.76 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C14H19ClN2O3/c1-3-7-16(8-4-2)14(18)10-11-5-6-12(15)13(9-11)17(19)20/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
GIRNIYKELRZUAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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